4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt
Description
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt is a chemically modified derivative of tyrosol, a phenolic compound naturally found in olive oil and wine. The compound features a benzyl ether group at the 4-O position, an acetate ester at the α-position, and a sulfate group at the 3-hydroxy position, neutralized as a sodium salt. This structural configuration enhances its solubility in aqueous environments, making it suitable for biochemical applications, particularly as an intermediate in synthesizing Hydroxy Tyrosol, a potent antioxidant .
For example, 4-O-Benzyl Tyrosol α-Acetate 3-Aldehyde (CAS 1237517-66-6) shares the benzyl and acetate groups but replaces the sulfate with an aldehyde, highlighting the modular synthetic versatility of tyrosol derivatives .
Properties
Molecular Formula |
C17H17NaO7S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material: Hydroxytyrosol
Hydroxytyrosol is commonly obtained either by extraction from natural sources like olive leaves or synthesized chemically from precursors such as 3,4-dihydroxyphenylacetic acid or catechol derivatives. Efficient synthetic routes have been developed for gram-scale production using microwave irradiation and catalytic reductions.
Step 1: 4-O-Benzylation of Hydroxytyrosol
Objective: Protect the 4-hydroxy group by benzylation to prevent unwanted reactions during subsequent steps.
- React hydroxytyrosol with benzyl bromide in the presence of a base such as potassium tert-butoxide or potassium carbonate.
- Solvent: Dry dimethylformamide (DMF) or acetone.
- Temperature: 0°C to room temperature.
- Reaction time: Several hours (3-4 hours typical).
- Work-up: Quenching with water, extraction with organic solvents, drying, and recrystallization.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxytyrosol, benzyl bromide, KtBuO | DMF, 0°C to RT, 3 h | ~80% | Requires dry conditions |
| Hydroxytyrosol, benzyl bromide, K2CO3 | Acetone, reflux, 4 h | 75-85% | Easier handling, good purity |
This step yields 4-O-benzyl-hydroxytyrosol (4-benzyloxyphenethyl alcohol).
Step 2: α-Acetylation of the Hydroxyl Group
Objective: Introduce the acetate group selectively at the α-hydroxyl position (the side-chain hydroxyl adjacent to the aromatic ring).
- Acetylation using acetic anhydride or acetic acid in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP).
- Solvent: Pyridine or dichloromethane.
- Temperature: 0°C to room temperature.
- Time: 2-5 hours.
- Work-up: Quenching with water or methanol, extraction, and purification by column chromatography or recrystallization.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-O-Benzyl-hydroxytyrosol, Ac2O, pyridine | 0-20°C, 4-5 h | 70-80% | Regioselective acetylation |
| 4-O-Benzyl-hydroxytyrosol, Ac2O, DMAP, DCM | 5-20°C, 5 h | 75-85% | Mild conditions, high selectivity |
Step 3: Sulfation at the 3-Hydroxyl Position
Objective: Introduce the sulfate group at the 3-position hydroxyl on the aromatic ring to form the sulfate ester.
- Sulfation is performed by reaction with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled temperature.
- Alternatively, enzymatic sulfation using sulfotransferases (SULT) can be employed in biocatalytic approaches.
- Solvent: Pyridine or aqueous buffer for enzymatic methods.
- Temperature: 0°C to room temperature.
- Time: 1-24 hours depending on method.
- Add sulfur trioxide-pyridine complex to the acetylated benzylated hydroxytyrosol dissolved in pyridine at 0°C.
- Stir for several hours.
- Quench with water, neutralize with sodium hydroxide to form the sodium salt.
- Purify by crystallization or chromatography.
Step 4: Final Purification and Salt Formation
- The sulfated product is neutralized with sodium hydroxide to form the sodium salt.
- Purification by crystallization from aqueous ethanol or lyophilization.
- Characterization by NMR, mass spectrometry, and elemental analysis confirms structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents / Catalysts | Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| 1 | 4-O-Benzylation | Hydroxytyrosol, benzyl bromide, KtBuO or K2CO3 | DMF or acetone, 0°C to RT, 3-4 h | 75-85 | 4-O-Benzyl-hydroxytyrosol |
| 2 | α-Acetylation | Acetic anhydride, pyridine or DMAP | 0-20°C, 4-5 h | 70-85 | 4-O-Benzyl-α-acetoxy-hydroxytyrosol |
| 3 | Sulfation | Sulfur trioxide-pyridine complex or enzymes (SULT) | 0°C to RT, 1-24 h | 60-80 | 4-O-Benzyl-α-acetoxy-3-sulfate hydroxytyrosol sodium salt |
| 4 | Neutralization | Sodium hydroxide | RT, aqueous | Quantitative | Sodium salt of final sulfated compound |
Research Notes and Considerations
- Regioselectivity is critical, especially for acetylation and sulfation steps, to avoid modification of unintended hydroxyl groups.
- Protecting groups like benzyl are necessary to prevent side reactions and allow selective functionalization.
- Reaction conditions such as temperature and solvent choice significantly affect yield and purity.
- Enzymatic sulfation offers a green alternative with high specificity but may require optimization for scale-up.
- Purification often involves silica gel chromatography and recrystallization to achieve high purity.
- These methods are supported by multiple patents and peer-reviewed studies, confirming their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Sodium hydroxide undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form water and salts. For example, with hydrochloric acid, it forms sodium chloride and water. [ \text{NaOH} + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} ]
Precipitation Reactions: Reacts with metal salts to form insoluble hydroxides. For example, with copper sulfate, it forms copper hydroxide. [ \text{2NaOH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Saponification: Reacts with fats and oils to produce glycerol and soap. [ \text{Fat} + \text{NaOH} \rightarrow \text{Glycerol} + \text{Soap} ]
Common Reagents and Conditions
Common reagents used with sodium hydroxide include acids (e.g., hydrochloric acid, sulfuric acid), metal salts (e.g., copper sulfate, zinc sulfate), and organic compounds (e.g., fats and oils). The reactions typically occur under ambient conditions, but care must be taken due to the exothermic nature of the reactions .
Major Products Formed
The major products formed from reactions with sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), hydroxides (e.g., copper hydroxide, zinc hydroxide), and organic compounds (e.g., glycerol, soap).
Scientific Research Applications
Sodium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions, including titrations, pH adjustments, and synthesis of organic and inorganic compounds.
Biology: Employed in the preparation of cell lysis buffers, DNA extraction, and protein denaturation.
Medicine: Utilized in the production of pharmaceuticals, including the synthesis of active pharmaceutical ingredients and as a cleaning agent for medical equipment.
Industry: Widely used in the manufacture of paper, textiles, detergents, and soaps.
Mechanism of Action
Sodium hydroxide exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to saponification and denaturation. This property makes sodium hydroxide effective in cleaning and sanitization processes, as it can dissolve organic matter and neutralize acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt with structurally or functionally related compounds, based on available evidence:
Table 1: Structural and Functional Comparison
Key Comparisons:
Functional Groups and Solubility: The sodium salt and sulfate groups in the target compound likely enhance water solubility compared to non-ionic tyrosol derivatives like N-acetyltyramine, which is lipid-soluble due to its phenol and acetamide groups . Sodium salts such as 3-Methyl-2-oxobutanoic acid sodium salt (CAS 3715-29-5) exhibit high solubility in water, a trait shared by the target compound .
Synthesis and Applications: Unlike N-acetyltyramine, which is a fermentation byproduct in wines , the target compound is synthetically modified for use as a biochemical intermediate, emphasizing its role in controlled chemical processes .
Structural Analogues :
- Replacing the sulfate group in the target compound with an aldehyde (as in 4-O-Benzyl Tyrosol α-Acetate 3-Aldehyde) shifts its reactivity toward nucleophilic addition reactions, whereas the sulfate group may facilitate ionic interactions .
Limitations:
- Direct data on the target compound’s melting point, solubility, or spectral properties are absent in the provided evidence. Comparisons rely on structural analogs and sodium salt trends.
Biological Activity
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is a synthetic derivative of hydroxytyrosol, a phenolic compound predominantly found in olive oil. This compound has garnered attention for its potential biological activities , including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Antioxidant Activity
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt exhibits significant antioxidant properties . It has been shown to scavenge free radicals and reduce oxidative stress in cellular environments. The compound's hydroxyl and sulfate groups are crucial for its ability to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt | 25 | Scavenging free radicals |
| Hydroxytyrosol | 30 | Scavenging ROS |
| Tyrosol | 50 | Reducing lipid peroxidation |
Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which plays a vital role in modulating immune responses. For instance, it has been shown to suppress inflammatory angiogenesis and reduce mitochondrial superoxide production in endothelial cells . The compound's anti-inflammatory properties may be beneficial in conditions like atherosclerosis and other inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt has been highlighted in various studies. It protects neurons from oxidative damage and apoptosis by activating signaling pathways such as the Nrf2 pathway, which is essential for cellular defense against oxidative stress .
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to oxidative stress, administration of the compound significantly reduced neuronal loss and improved cognitive function compared to control groups. The mechanism involved upregulation of neuroprotective proteins and downregulation of apoptotic markers .
The biological activity of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms to free radicals neutralizes them, thereby reducing oxidative stress.
- Anti-inflammatory Pathway : It modulates signaling pathways that regulate cytokine production, including the NF-kB pathway.
- Neuroprotective Mechanism : Activation of Nrf2 leads to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), providing cellular protection against oxidative damage .
Applications in Medicine and Industry
4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt is being investigated for various therapeutic applications:
- Cardiovascular Health : Its antioxidant and anti-inflammatory properties make it a candidate for preventing cardiovascular diseases.
- Cancer Therapy : Preliminary studies suggest potential anticancer effects against various malignant cells, particularly colon cancer .
- Cosmetic Industry : Due to its antioxidant properties, it is being explored as an ingredient in skincare products aimed at reducing oxidative stress on the skin.
Q & A
Q. 1.1. What are the recommended methods for synthesizing 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt, and how do reaction conditions influence yield?
Synthesis typically involves multi-step functionalization of tyrosol derivatives. A plausible approach includes:
- Benzylation : Protecting the 4-OH group of tyrosol using benzyl chloride under basic conditions (e.g., NaH in DMF) to form 4-O-benzyl tyrosol .
- Acetylation : Reacting the free hydroxyl group with acetic anhydride in the presence of a catalyst (e.g., DMAP) to form the α-acetate intermediate .
- Sulfation : Introducing the sulfate group via sulfating agents like sulfur trioxide-triethylamine complex in anhydrous conditions.
- Salt formation : Neutralizing with sodium hydroxide to yield the sodium salt .
Critical factors : Temperature control during sulfation (to avoid side reactions) and stoichiometric precision in benzylation (excess reagent may lead to over-substitution).
Q. 1.2. How can researchers determine the solubility profile of this compound for experimental applications?
Use a tiered solubility assay:
Polarity-based screening : Test solubility in water, ethanol, DMSO, and dichloromethane at 25°C. Sodium salts generally exhibit higher aqueous solubility due to ionic dissociation .
pH-dependent solubility : Adjust buffer pH (e.g., 3–10) and measure saturation concentration via UV-Vis spectroscopy. Sulfate groups enhance solubility in neutral/basic conditions .
Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition risks during dissolution at elevated temperatures .
Advanced Research Questions
Q. 2.1. What advanced analytical techniques are required to resolve structural ambiguities in sulfated tyrosol derivatives?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (e.g., incomplete sulfation products) .
- Multidimensional NMR : Assign peaks for benzyl (δ 7.3–7.5 ppm, aromatic), acetate (δ 2.1 ppm, singlet), and sulfate (δ 3.8–4.2 ppm, coupling with adjacent protons) groups. Compare with tyrosol’s native hydroxyl signals to verify substitution .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., α/β acetate configuration) using single-crystal diffraction data .
Q. 2.2. How should researchers address contradictory data on the compound’s biological activity in anti-inflammatory assays?
Contradictions may arise from:
- Cell line variability : Test across multiple models (e.g., RAW 264.7 macrophages vs. primary human monocytes) to assess context-dependent effects .
- Metabolic interference : Use deuterated analogs (e.g., D₂O-based assays) to track metabolite formation and distinguish parent compound activity from degradation products .
- Dose-response refinement : Employ Hill slope analysis to identify non-linear effects at low/high concentrations, which may explain divergent IC₅₀ values .
Q. 2.3. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent sulfate hydrolysis .
- Chelation : Add EDTA (1–5 mM) to sequester metal ions that catalyze degradation .
- Storage conditions : Store in amber vials under nitrogen at –80°C; monitor pH shifts in solution via in-line probes .
Methodological Challenges in Data Interpretation
Q. 3.1. How can researchers differentiate between assay artifacts and true biological effects when studying this compound’s antioxidant properties?
- Negative controls : Include scavengers like catalase (for H₂O₂) or superoxide dismutase (for O₂⁻) to quantify non-specific quenching .
- Orthogonal assays : Combine DPPH radical scavenging with lipid peroxidation inhibition (e.g., in liposome models) to cross-validate results .
- Interference testing : Pre-treat samples with dialysis membranes to remove low-MW contaminants (e.g., residual solvents) that may skew absorbance readings .
Experimental Design for Mechanistic Studies
Q. 4.1. What in vitro/in vivo models are most suitable for elucidating the compound’s sulfate-dependent pharmacokinetics?
- In vitro : Caco-2 cell monolayers to assess intestinal absorption; sulfate transporters (e.g., SULT1A1) can be knocked out via CRISPR to isolate uptake mechanisms .
- In vivo : Use deuterated sodium sulfate (Na₂³⁴SO₄) as a tracer in rodent studies to track sulfate metabolism and excretion .
- Microsomal stability assays : Incubate with liver microsomes + NADPH to identify cytochrome P450-mediated modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
